(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate
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Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and the iodine atom in its structure makes it a versatile compound for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Iodination: The aromatic ring is iodinated using iodine (I2) and a suitable oxidizing agent like sodium iodide (NaI) in the presence of an acid catalyst.
Esterification: The carboxylic acid group is esterified using methanol (MeOH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Deprotection: Acids (e.g., TFA, HCl), solvents (e.g., dichloromethane, methanol).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol.
Deprotection: The free amine derivative.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but they often include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-methoxyphenyl)propanoate
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-bromo-4-methoxyphenyl)propanoate
Uniqueness
The presence of the iodine atom in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate makes it unique compared to its analogs. This iodine atom can participate in specific chemical reactions, such as halogen exchange or cross-coupling reactions, which are not possible with other halogens like chlorine or bromine.
Properties
IUPAC Name |
methyl (2S)-3-(3-iodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO5/c1-16(2,3)23-15(20)18-12(14(19)22-5)9-10-6-7-13(21-4)11(17)8-10/h6-8,12H,9H2,1-5H3,(H,18,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEGIIYHOVXZKD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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